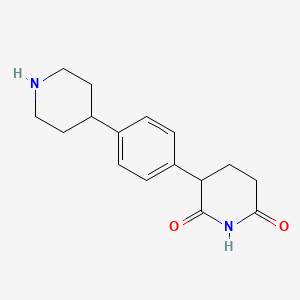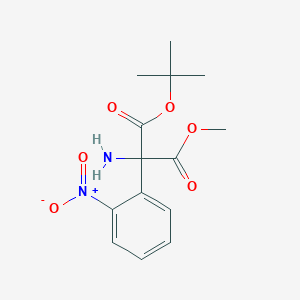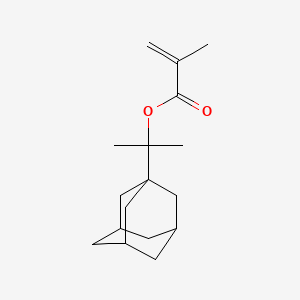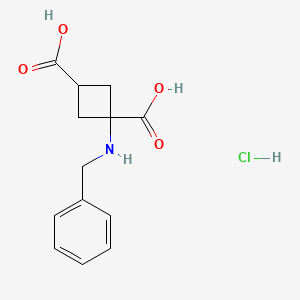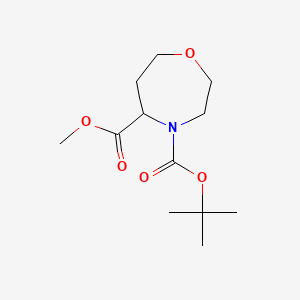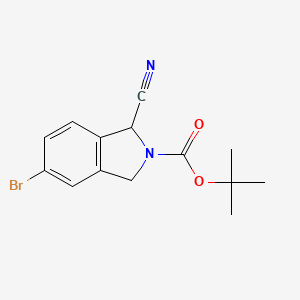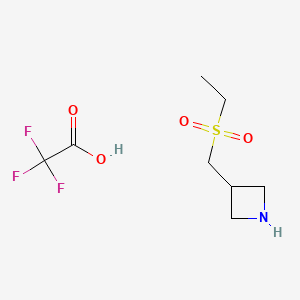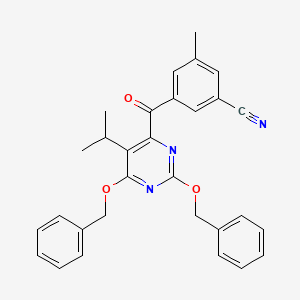
3-(2,6-Bis(benzyloxy)-5-isopropylpyrimidine-4-carbonyl)-5-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Bis(benzyloxy)-5-isopropylpyrimidine-4-carbonyl)-5-methylbenzonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes benzyloxy groups, an isopropyl group, and a carbonyl group attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Bis(benzyloxy)-5-isopropylpyrimidine-4-carbonyl)-5-methylbenzonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Bis(benzyloxy)-5-isopropylpyrimidine-4-carbonyl)-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
3-(2,6-Bis(benzyloxy)-5-isopropylpyrimidine-4-carbonyl)-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Bis(benzyloxy)-5-isopropylpyrimidine-4-carbonyl)-5-methylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(benzyloxy)-3-bromopyridine: A pyridine derivative with similar benzyloxy groups.
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another pyridine derivative used in organic synthesis.
Uniqueness
3-(2,6-Bis(benzyloxy)-5-isopropylpyrimidine-4-carbonyl)-5-methylbenzonitrile is unique due to its specific combination of functional groups and its pyrimidine core. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C30H27N3O3 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
3-[2,6-bis(phenylmethoxy)-5-propan-2-ylpyrimidine-4-carbonyl]-5-methylbenzonitrile |
InChI |
InChI=1S/C30H27N3O3/c1-20(2)26-27(28(34)25-15-21(3)14-24(16-25)17-31)32-30(36-19-23-12-8-5-9-13-23)33-29(26)35-18-22-10-6-4-7-11-22/h4-16,20H,18-19H2,1-3H3 |
Clave InChI |
ZZHQPVHRRDJZRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)C2=C(C(=NC(=N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)



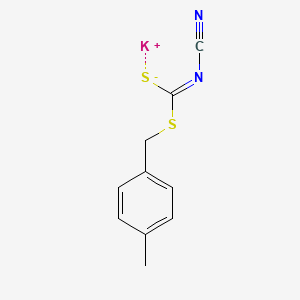
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
